molecular formula C19H16ClN3O2 B2857987 N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941939-22-6

N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2857987
CAS No.: 941939-22-6
M. Wt: 353.81
InChI Key: HSBIJJJSUQQYML-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a 4-chlorobenzyl group and a 2-methylquinolin-4-yl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 2-methylquinoline-4-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)carboxamide
  • N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)thiourea
  • N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)urea

Uniqueness

N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is unique due to its specific oxalamide core, which imparts distinct chemical and biological properties compared to its carboxamide, thiourea, and urea analogs

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBIJJJSUQQYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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